Centrosymmetric Crystal Packing Differentiates TPE from Non-Pyrazine NLO Chromophores
Single-crystal X-ray diffraction analysis of 2-[2-(thiophen-2-yl)ethenyl]pyrazine (TPE) reveals that it crystallizes in the centrosymmetric space group Pbca [1]. In contrast, the quinoxaline-extended analog 2-(2-thienyl)-1-(2-quinoxalinyl)ethene (TQE) crystallizes in the centrosymmetric space group C2/c [1]. Both compounds therefore exhibit whole-molecule disorder involving two conformers related by an approximate two-fold rotation around the π-bridge, and both are unsuitable for second-order NLO applications in the condensed phase [1]. This structural data provides a clear, quantitative basis for excluding TPE from procurement for crystalline second-order NLO device fabrication.
| Evidence Dimension | Crystal space group (centrosymmetry determinant for second-order NLO activity) |
|---|---|
| Target Compound Data | Space group Pbca |
| Comparator Or Baseline | 2-(2-thienyl)-1-(2-quinoxalinyl)ethene (TQE): Space group C2/c |
| Quantified Difference | Both are centrosymmetric; TPE (Pbca) vs. TQE (C2/c) differ in lattice symmetry but are equally unsuitable for second-order NLO |
| Conditions | Single-crystal X-ray diffraction at room temperature |
Why This Matters
This directly informs procurement decisions by confirming TPE's incompatibility with crystalline second-order NLO applications, while still leaving it viable for solution-phase or third-order NLO uses where centrosymmetry is not prohibitive.
- [1] Roy, S., Bhatt, P. M., & Desiraju, G. R. (2001). Structural analysis of 2-(2-thienyl)-1-(2-pyrazinyl)ethene [C10H8N2S] and 2-(2-thienyl)-1-(2-quinoxalinyl)ethene [C14H10N2S]. Crystal Engineering, 4(2–3), 171–178. View Source
